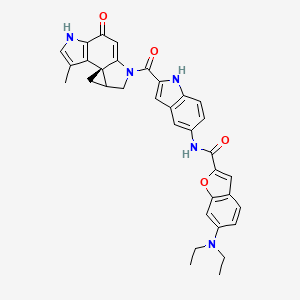
U-76074
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
U-76074 is a metabolite of the cyclopropylpyrroloindole prodrug Carzelesin. Carzelesin is a DNA-sequence-specific alkylating agent that has shown significant potential in cancer treatment due to its ability to bind to the minor groove of DNA and induce irreversible DNA alkylation .
Métodos De Preparación
The preparation of U-76074 involves the activation of Carzelesin through a two-step reaction. Initially, the phenyl-urethane substituent of Carzelesin undergoes hydrolysis to form the intermediate compound U-76073. This intermediate then undergoes ring closure to form the active compound this compound .
Análisis De Reacciones Químicas
U-76074 primarily undergoes alkylation reactions due to its structure as a DNA minor groove binder. The compound is known to form covalent bonds with DNA, leading to DNA cleavage and subsequent cell death via apoptosis . Common reagents and conditions used in these reactions include the presence of DNA and physiological conditions that facilitate the binding of this compound to the DNA minor groove . The major product formed from these reactions is the alkylated DNA, which disrupts the DNA architecture and structural integrity .
Aplicaciones Científicas De Investigación
U-76074 has been extensively studied for its applications in cancer research. As a potent DNA alkylating agent, it has shown efficacy in inhibiting the growth of various tumor cells. The compound has been used in preclinical and clinical studies to evaluate its potential as an anti-cancer agent . Additionally, this compound has been used in studies to understand the mechanisms of DNA damage and repair, as well as the development of drug resistance in cancer cells .
Mecanismo De Acción
The mechanism of action of U-76074 involves its binding to the minor groove of DNA, followed by alkylation of the adenine-N3 position. This alkylation disrupts the DNA structure, leading to DNA cleavage and cell death via apoptosis . The molecular targets of this compound include the DNA minor groove, where it forms covalent bonds with specific DNA sequences . The pathways involved in its mechanism of action include the induction of DNA damage response pathways and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
U-76074 is part of the cyclopropylpyrroloindole family, which includes other compounds such as Adozelesin, Bizelesin, and Carzelesin . These compounds share a similar mechanism of action, involving DNA minor groove binding and alkylation. this compound is unique in its specific DNA sequence selectivity and its ability to induce DNA cleavage more effectively than some of its analogs . The similar compounds in this family are known for their high cytotoxicity and potential as anti-cancer agents .
Propiedades
Número CAS |
119813-15-9 |
|---|---|
Fórmula molecular |
C34H31N5O4 |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
6-(diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C34H31N5O4/c1-4-38(5-2)23-8-6-19-12-28(43-27(19)13-23)32(41)36-22-7-9-24-20(10-22)11-25(37-24)33(42)39-17-21-15-34(21)29(39)14-26(40)31-30(34)18(3)16-35-31/h6-14,16,21,35,37H,4-5,15,17H2,1-3H3,(H,36,41)/t21?,34-/m0/s1 |
Clave InChI |
XHPVXGJAGWHKNR-GVWUWIDXSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
SMILES isomérico |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6C[C@@]67C5=CC(=O)C8=C7C(=CN8)C |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC6CC67C5=CC(=O)C8=C7C(=CN8)C |
Sinónimos |
U 76074 U-76,074 U-76074 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















